![molecular formula C10H7N3O3 B3272721 螺[咪唑烷-4,3'-吲哚]-2,2',5-三酮 CAS No. 57242-71-4](/img/structure/B3272721.png)

螺[咪唑烷-4,3'-吲哚]-2,2',5-三酮

描述

Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione is a spiro-heterocyclic compound . Spiro-heterocyclic compounds are important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets with bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

Synthesis Analysis

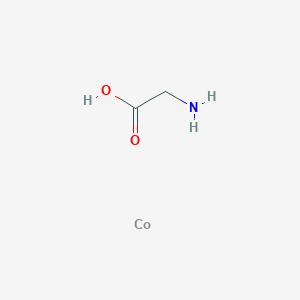

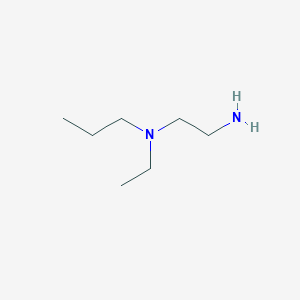

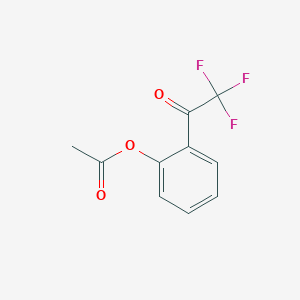

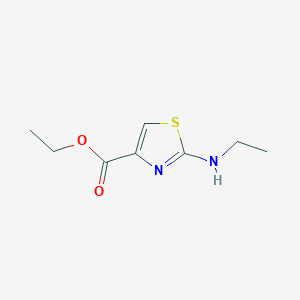

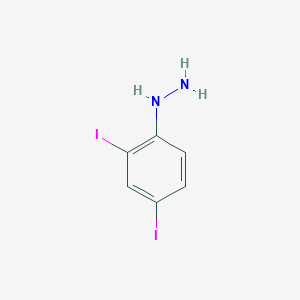

The synthesis of spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione involves a copper (I)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines . This reaction proceeds under very mild conditions and tolerates a variety of functional groups . The cascade process involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .Molecular Structure Analysis

Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione is a subset of indole and forms the core building blocks of highly functionalized organic structures . It contains a spirocycle fused at the C2 or C3 of the oxindole moiety . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .Chemical Reactions Analysis

The chemical reactions involving spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione are facilitated by the inherent three-dimensional nature of the compound . The reactions proceed via a copper (I)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines . The cascade process involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .科学研究应用

合成和衍生物

螺[咪唑烷-4,3'-吲哚]-2,2',5-三酮及其衍生物由于其有趣的结构性质而成为化学研究的重点。一项研究概述了 1'-取代螺[咪唑烷-4, 3'-吲哚]-2, 2', 5-三酮的合成,展示了制造该化合物的各种衍生物的多功能性 (Otomasu, Natori, & Takahashi, 1975).

生物活性

- p53 活性调节:该化合物已被确定为 p53 活性的潜在调节剂,这在细胞周期调节和癌症中至关重要。特定的衍生物已显示出抑制人肿瘤细胞中的细胞生长,表明它们在癌症治疗中的潜力 (Gomez-Monterrey 等,2010).

- 醛糖还原酶抑制:另一个重要的应用是抑制醛糖还原酶,这是一种参与糖尿病并发症的酶。一些螺衍生物已在此领域显示出有效的抑制活性 (Yamagishi 等,1992).

- 细胞毒性和 ROS 产生:某些螺[咪唑烷-4,3'-吲哚]衍生物对癌细胞系表现出细胞毒性,表明它们作为抗癌剂的潜力。它们还表现出增加细胞中活性氧 (ROS) 水平的能力,这可能是其细胞毒性作用的机制 (Novotortsev 等,2021).

绿色化学

人们已经努力使用对环境无害的方法合成螺化合物。Arya 和 Kumar (2011) 报告了使用绿色化学方法合成具有稠合杂环系统的多种螺杂环 (Arya & Kumar, 2011).

未来方向

作用机制

Target of Action

Similar spiro-indole compounds have been found to interact with a variety of biological targets, including cancer cells, microbes, and various disease-related proteins .

Mode of Action

It’s synthesized via a copper (i)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines . This process involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .

Biochemical Pathways

Similar spiro-indole compounds have been found to affect a variety of biochemical pathways, particularly those related to cancer and microbial infections .

Result of Action

Similar spiro-indole compounds have been found to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Action Environment

The synthesis of similar spiro-indole compounds has been found to be influenced by various factors, including the choice of solvent, temperature, and catalyst .

属性

IUPAC Name |

spiro[1H-indole-3,5'-imidazolidine]-2,2',4'-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-7-10(8(15)12-9(16)13-10)5-3-1-2-4-6(5)11-7/h1-4H,(H,11,14)(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZILNWKBJBQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione | |

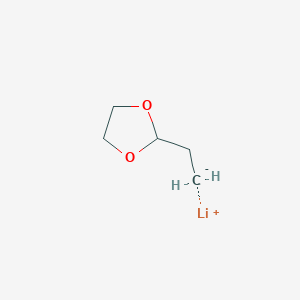

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3272663.png)

![2,4-Diphenyl-5H-indeno[1,2-b]pyridine](/img/structure/B3272691.png)